Rosuvastatine

Übersicht

Beschreibung

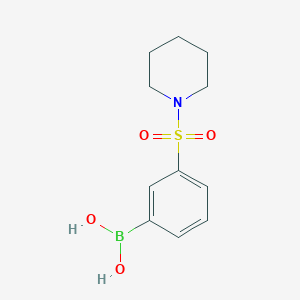

Rosuvastatine is a useful research compound. Its molecular formula is C24H32FN3O6S and its molecular weight is 509.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Rosuvastatin, also known as (3R,5S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a widely used drug for managing elevated lipid levels and reducing the risk of cardiovascular disease .

Target of Action

Rosuvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by rosuvastatin disrupts the cholesterol synthesis pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin has a mean absolute oral availability of 20%, and it achieves maximum plasma concentration at a median of 5 hours under fasting conditions . It has an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The action of rosuvastatin leads to a significant reduction in LDL levels, which is associated with a decreased risk of development of cardiovascular disease and all-cause mortality . It also promotes the growth of anti-inflammatory bacteria while reducing pro-inflammatory bacteria .

Action Environment

Environmental factors can influence the action of rosuvastatin. For instance, the drug’s pharmacokinetics can vary between races . It is also susceptible to photodegradation .

Biochemische Analyse

Biochemical Properties

Rosuvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, rosuvastatin effectively reduces the production of cholesterol in the liver. Additionally, rosuvastatin interacts with various proteins and biomolecules, including low-density lipoprotein receptors, which help in the clearance of low-density lipoprotein cholesterol from the bloodstream .

Cellular Effects

Rosuvastatin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Rosuvastatin has been shown to upregulate the expression of low-density lipoprotein receptors on hepatocytes, leading to increased clearance of low-density lipoprotein cholesterol from the blood. Furthermore, rosuvastatin affects the expression of genes involved in lipid metabolism, inflammation, and oxidative stress, thereby exerting a protective effect on cardiovascular health .

Molecular Mechanism

The molecular mechanism of action of rosuvastatin involves its binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition leads to a decrease in the synthesis of mevalonate, a key intermediate in the cholesterol biosynthesis pathway. As a result, the production of cholesterol is reduced, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, rosuvastatin has been shown to modulate the activity of various transcription factors and enzymes involved in lipid metabolism, further contributing to its lipid-lowering effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rosuvastatin have been observed to change over time. Rosuvastatin is known to be stable under physiological conditions, with a half-life of approximately 20 hours. Over time, rosuvastatin undergoes minimal degradation and maintains its efficacy in reducing cholesterol levels. Long-term studies have shown that rosuvastatin continues to exert its lipid-lowering effects without significant loss of potency. Additionally, rosuvastatin has been observed to have long-term effects on cellular function, including the modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of rosuvastatin vary with different dosages in animal models. At lower doses, rosuvastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, rosuvastatin may cause toxic effects, including liver damage and muscle toxicity. Studies in animal models have shown that the threshold for these adverse effects varies depending on the species and the duration of treatment. It is important to carefully monitor the dosage of rosuvastatin to avoid potential toxic effects while maximizing its therapeutic benefits .

Metabolic Pathways

Rosuvastatin is involved in several metabolic pathways, including the cholesterol biosynthesis pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and low-density lipoprotein receptors, which play key roles in cholesterol metabolism. Rosuvastatin also affects the levels of various metabolites, including low-density lipoprotein cholesterol and high-density lipoprotein cholesterol. By modulating these metabolic pathways, rosuvastatin helps to maintain healthy cholesterol levels and reduce the risk of cardiovascular diseases .

Transport and Distribution

Rosuvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes in the liver, where it exerts its lipid-lowering effects. Rosuvastatin is transported into hepatocytes via organic anion-transporting polypeptides, which facilitate its uptake from the bloodstream. Once inside the cells, rosuvastatin is distributed to various subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where it interacts with its target enzymes and proteins .

Subcellular Localization

The subcellular localization of rosuvastatin plays a crucial role in its activity and function. Rosuvastatin is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with 3-hydroxy-3-methylglutaryl coenzyme A reductase and other enzymes involved in cholesterol biosynthesis. Additionally, rosuvastatin may undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its localization and activity. These modifications help to direct rosuvastatin to specific compartments within the cell, ensuring its proper function and efficacy .

Eigenschaften

IUPAC Name |

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHKEMUMXTZIIT-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)